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Compound of Interest

Compound Name:
4-(dimethylcarbamoyl)benzoic

Acid

Cat. No.: B2583169 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 4-
(dimethylcarbamoyl)benzoic acid, a key intermediate in pharmaceutical and materials

science. As researchers and drug development professionals, a thorough understanding of a

molecule's structural and electronic properties is paramount. This document offers a detailed

examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for 4-(dimethylcarbamoyl)benzoic acid, grounded in established scientific

principles and supported by data from analogous compounds.

Molecular Structure and Spectroscopic Overview
4-(dimethylcarbamoyl)benzoic acid (Molecular Formula: C₁₀H₁₁NO₃, Molecular Weight:

193.2 g/mol ) possesses a unique combination of functional groups that give rise to a distinct

spectroscopic fingerprint.[1][2] The molecule comprises a para-substituted benzene ring, a

carboxylic acid group, and a dimethylamide group. Each of these moieties contributes

characteristic signals in NMR, IR, and MS analyses, which, when interpreted collectively,

provide unambiguous structural confirmation.

Molecular Structure of 4-(dimethylcarbamoyl)benzoic acid:

Caption: Molecular structure of 4-(dimethylcarbamoyl)benzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-(dimethylcarbamoyl)benzoic acid, both ¹H and ¹³C NMR provide critical

information about the electronic environment of each nucleus.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-(dimethylcarbamoyl)benzoic acid is expected to exhibit distinct

signals corresponding to the aromatic protons, the dimethylamino protons, and the carboxylic

acid proton. The chemical shifts are influenced by the electron-withdrawing and -donating

effects of the substituents on the benzene ring.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 Singlet (broad) 1H -COOH

~7.9 Doublet 2H
Aromatic (ortho to -

COOH)

~7.5 Doublet 2H
Aromatic (ortho to -

CON(CH₃)₂)

~2.9 Singlet 6H -N(CH₃)₂

Interpretation:

Carboxylic Acid Proton (~13.0 ppm): This proton is highly deshielded due to the

electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a downfield

chemical shift. Its broadness is a result of hydrogen bonding and chemical exchange.

Aromatic Protons (~7.9 and ~7.5 ppm): The para-substitution pattern gives rise to an AA'BB'

system, which often appears as two distinct doublets. The protons ortho to the electron-

withdrawing carboxylic acid group are expected to be more deshielded (~7.9 ppm) than

those ortho to the electron-donating (through resonance) amide group (~7.5 ppm).
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Dimethylamino Protons (~2.9 ppm): The six protons of the two methyl groups are chemically

equivalent and appear as a single, sharp singlet.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to

the molecule's symmetry, fewer than ten signals are expected.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppm Assignment

~168 -COOH

~167 -CON(CH₃)₂

~140 Aromatic (quaternary, attached to -CON(CH₃)₂)

~133 Aromatic (quaternary, attached to -COOH)

~129 Aromatic (CH, ortho to -COOH)

~128 Aromatic (CH, ortho to -CON(CH₃)₂)

~37 -N(CH₃)₂

Interpretation:

Carbonyl Carbons (~168 and ~167 ppm): The two carbonyl carbons (carboxylic acid and

amide) are the most deshielded carbons in the molecule, appearing far downfield.

Aromatic Carbons (~128-140 ppm): The aromatic region will show four distinct signals: two

for the protonated carbons and two for the quaternary (substituted) carbons. The carbon

attached to the carboxylic acid will be at a different chemical shift than the one attached to

the amide group.

Methyl Carbons (~37 ppm): The two equivalent methyl carbons of the dimethylamino group

will appear as a single signal in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2583169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Data (KBr pellet):

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch (carboxylic acid

dimer)

~1700 Strong C=O stretch (carboxylic acid)

~1630 Strong C=O stretch (amide)

~1600, ~1480 Medium C=C stretch (aromatic ring)

~1300 Medium C-N stretch (amide)

~1250 Strong C-O stretch (carboxylic acid)

~850 Strong
C-H bend (para-disubstituted

aromatic)

Interpretation:

O-H Stretch (3300-2500 cm⁻¹): The very broad absorption in this region is a hallmark of the

O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3]

C=O Stretches (~1700 and ~1630 cm⁻¹): Two distinct carbonyl absorptions are expected.

The carboxylic acid C=O stretch typically appears at a higher wavenumber (~1700 cm⁻¹)

than the amide C=O stretch (~1630 cm⁻¹), which is lowered due to resonance with the

nitrogen lone pair.[4]

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the

benzene ring.

C-H Bend (~850 cm⁻¹): A strong out-of-plane C-H bending vibration in this region is

indicative of para-disubstitution on a benzene ring.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization):

m/z Relative Intensity Assignment

193 Moderate [M]⁺ (Molecular Ion)

176 Moderate [M - OH]⁺

148 Strong [M - COOH]⁺

120 Moderate [M - N(CH₃)₂ - CO]⁺

72 Strong [CON(CH₃)₂]⁺

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 193, corresponding to the molecular weight of

the compound.[2] The fragmentation pattern is dictated by the stability of the resulting ions.

Loss of -OH (m/z 176): A common fragmentation pathway for carboxylic acids is the loss of a

hydroxyl radical.

Loss of -COOH (m/z 148): Loss of the entire carboxylic acid group as a radical is also a

favorable fragmentation.

Formation of [CON(CH₃)₂]⁺ (m/z 72): Cleavage of the bond between the aromatic ring and

the amide carbonyl can lead to the formation of the stable dimethylcarbamoyl cation.

Caption: Predicted major fragmentation pathways for 4-(dimethylcarbamoyl)benzoic acid in

EI-MS.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-(dimethylcarbamoyl)benzoic acid in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR

tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Use a spectral width appropriate for proton signals (typically 0-15

ppm).

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR. Use a spectral width

appropriate for carbon signals (typically 0-200 ppm).

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and

baseline correction. Calibrate the chemical shifts using the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

IR Spectroscopy
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture

thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record

the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the

empty sample compartment prior to sample analysis.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or

liquid chromatography (LC-MS).
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Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization

technique like electrospray ionization (ESI) to primarily observe the molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, and the data is presented

as a mass spectrum.

Conclusion
The spectroscopic characterization of 4-(dimethylcarbamoyl)benzoic acid by NMR, IR, and

MS provides a comprehensive and unambiguous confirmation of its molecular structure. The

predicted data, based on established chemical principles and comparison with related

compounds, serves as a robust guide for researchers in the synthesis and application of this

important chemical entity. Adherence to rigorous experimental protocols is essential for

obtaining high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b2583169#spectroscopic-data-for-4-
dimethylcarbamoyl-benzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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